N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline
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Overview
Description
N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline is an organic compound with the molecular formula C8H10N4O2 It is characterized by the presence of a hydrazinyl group and a nitro group attached to an ethenyl chain, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline typically involves the reaction of aniline with nitroethene derivatives under specific conditions. One common method is the nitration of aniline followed by the reduction of the nitro group to form the hydrazinyl derivative. This process can be carried out using various reducing agents such as palladium-catalyzed hydrogenation, iron/ammonium chloride, or other metal-based reduction methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl or nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenation, iron/ammonium chloride for reduction, and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include aniline derivatives, amino-substituted compounds, and various oxidized products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline has several applications in scientific research:
Mechanism of Action
The mechanism by which N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The nitro group can undergo redox reactions, generating reactive oxygen species that can induce cellular damage or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitroaniline derivatives and hydrazinyl-substituted compounds, such as:
- Nitroaniline
- Hydrazinobenzene
- Nitroethene derivatives
Uniqueness
N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline is unique due to the presence of both hydrazinyl and nitro groups, which confer distinct reactivity and potential biological activities. This dual functionality allows for a wide range of chemical transformations and applications that are not possible with simpler analogs .
Properties
IUPAC Name |
N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-11-8(6-12(13)14)10-7-4-2-1-3-5-7/h1-6,10-11H,9H2/b8-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUNGESKERUBCQ-VURMDHGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=C[N+](=O)[O-])NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C(=C/[N+](=O)[O-])/NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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